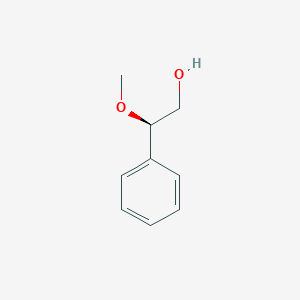

(R)-(-)-2-Methoxy-2-phenylethanol

Description

The exact mass of the compound (R)-(-)-2-Methoxy-2-phenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(-)-2-Methoxy-2-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-2-Methoxy-2-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-methoxy-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUPLBMGDDPJS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426194 | |

| Record name | (R)-(-)-2-Methoxy-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17628-72-7 | |

| Record name | (R)-(-)-2-Methoxy-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Methoxy-2-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(R)-(-)-2-Methoxy-2-phenylethanol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of (R)-(-)-2-Methoxy-2-phenylethanol

Introduction: Understanding the Compound and Its Utility

(R)-(-)-2-Methoxy-2-phenylethanol (CAS No: 17628-72-7) is a chiral alcohol of significant interest in synthetic organic chemistry and pharmaceutical development.[1] Its structural features make it a valuable precursor and building block in asymmetric synthesis. For instance, it can be used to prepare key intermediates for C4-symmetric tetraalkoxy[2]resorcinarenes and as a component in the synthesis of potent opioid receptor agonists.[1] Given its application in environments where precision and safety are paramount, a thorough understanding of its handling and safety protocols is not merely a regulatory formality but a cornerstone of responsible research. This guide provides an in-depth analysis of the safety profile of (R)-(-)-2-Methoxy-2-phenylethanol, grounded in established safety data and best laboratory practices.

Hazard Identification and Classification

The foundational step in safe handling is a comprehensive understanding of the potential hazards. (R)-(-)-2-Methoxy-2-phenylethanol is classified as a hazardous substance, and its handling requires adherence to specific safety protocols.

GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][3]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][3]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

The corresponding GHS pictograms are:

These classifications underscore that exposure via ingestion, skin contact, or inhalation can lead to significant health effects. The irritant nature of the compound necessitates robust protective measures to prevent contact with skin, eyes, and the respiratory tract.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for anticipating its behavior under various laboratory conditions and for designing safe storage and handling procedures.

| Property | Value | Source |

| CAS Number | 17628-72-7 | [1] |

| Molecular Formula | C₉H₁₂O₂ | [3][5] |

| Molecular Weight | 152.19 g/mol | [1][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 65 °C at 0.1 mmHg | [1] |

| Density | 1.05 g/mL at 25 °C | [1] |

| Flash Point | 98 °C / 208.4 °F (closed cup) | [1][6] |

| Refractive Index | n20/D 1.52 | [1] |

| Storage Class | Combustible liquids | [1] |

The high flash point indicates that while the substance is a combustible liquid, it does not ignite as readily as highly flammable solvents.[1] However, it must still be kept away from open flames and other ignition sources.[7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous vapors and aerosols is through robust engineering controls.

-

Ventilation: All work with (R)-(-)-2-Methoxy-2-phenylethanol should be conducted in a well-ventilated area.[6][7]

-

Fume Hood: For procedures that may generate vapors, such as heating or agitation, a certified chemical fume hood is mandatory to capture emissions at the source.

The causality is clear: by containing and exhausting vapors, engineering controls reduce the ambient concentration of the chemical, thereby lowering the risk of inhalation exposure for all personnel in the laboratory.

Caption: Hierarchy of Controls for managing chemical exposure.

Personal Protective Equipment (PPE): A Necessary Barrier

Where engineering controls cannot eliminate exposure, PPE provides a critical physical barrier.[8] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[9]

-

Eye and Face Protection: Given that the compound causes serious eye irritation, robust eye protection is non-negotiable.[4]

-

Skin and Body Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[6] Nitrile or neoprene gloves offer good resistance to a range of solvents and alcohols and are suitable for handling this compound.[11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection for the skin.[8]

-

-

Respiratory Protection:

-

Protocol: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[6] However, in situations where ventilation is poor or during a large spill, a respirator with an appropriate filter (e.g., type ABEK EN14387) may be necessary.[1] The use of respirators requires specialized training and fit-testing.[12]

-

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and maintaining the integrity of the chemical.

General Handling Procedures

-

Avoid all direct contact with the substance. Do not allow it to touch the skin, eyes, or clothing.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Do not eat, drink, or smoke in areas where chemicals are handled.[7]

-

Wash hands thoroughly after handling, even if gloves were worn.[7]

-

Use proper grounding and bonding procedures for containers when transferring the liquid to prevent static electricity buildup, which can be an ignition source.[7]

Storage Requirements

Proper storage is essential for safety and to ensure the chemical's stability.

-

Containers: Keep containers tightly closed when not in use.[6]

-

Location: Store in a dry, cool, and well-ventilated place.[6] The storage area should be away from heat, sparks, and open flames.[7]

-

Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, which can lead to exothermic reactions.[13]

-

Refrigerated Storage: If refrigerated storage is required, only use laboratory-grade refrigerators designed for flammable materials.[14][15] Never store combustible liquids in standard household refrigerators, as their internal components can provide an ignition source.[14][15]

Caption: Workflow for the safe storage of laboratory chemicals.

Emergency Procedures: Accidental Release and First Aid

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is critical.

Accidental Spill Response

For a minor spill that laboratory personnel are equipped and trained to handle:

-

Alert Personnel: Immediately alert others in the area.[12]

-

Assess the Situation: Determine the extent of the spill and if it can be managed safely without external help.

-

Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Control Ignition Sources: If the spill is significant, eliminate all potential ignition sources.[16]

-

Contain the Spill: Use an inert, absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[4][17] Work from the outside of the spill inward.[17]

-

Absorb and Collect: Once contained, absorb the liquid.[2] Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[4][17]

-

Decontaminate: Clean the spill area with soap and water or an appropriate decontaminating solution.

-

Dispose: Label the waste container clearly and dispose of it according to institutional and local hazardous waste regulations.[2]

For major spills, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[12][18]

Caption: Step-by-step workflow for responding to a minor chemical spill.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of an accidental exposure.

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[7] If breathing is difficult or symptoms persist, seek medical attention.[7]

-

Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Get medical attention immediately.

-

Ingestion: If swallowed, do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[6] Call a poison control center or seek immediate medical attention.[7]

Toxicological and Ecological Information

Toxicology: The primary toxicological concerns are acute effects from short-term exposure, categorized as harmful if swallowed, inhaled, or in contact with skin.[1] It is also a skin, eye, and respiratory irritant.[1] The full toxicological properties have not been exhaustively investigated, warranting a cautious approach.[6]

Ecology: Specific ecotoxicity data is limited. It is advised to prevent the substance from entering drains or the environment.[4][6] Based on available information, persistence in the environment is considered unlikely.[6]

Disposal Considerations

(R)-(-)-2-Methoxy-2-phenylethanol and any materials contaminated with it (e.g., absorbent materials from a spill, empty containers) must be disposed of as hazardous waste.[2][4] Disposal must be conducted in strict accordance with all local, regional, and national environmental regulations.[2] Do not dispose of it down the drain.[4]

References

-

Loba Chemie. (2016). 2-METHOXYETHANOL EXTRA PURE Safety Data Sheet. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylethanol. [Link]

-

Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU: 2-Phenylethanol. [Link]

-

Chemsrc. (2022). 2-Methoxy-2-phenylethanol | CAS#:2979-22-8. [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

- Unknown Source. (2018).

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

- Unknown Source. (n.d.).

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-METHOXYETHANOL. [Link]

-

ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. [Link]

-

Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

-

MDPI. (2022). Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters. [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

-

Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. [Link]

- Unknown Source. (2023). Storage and Handling Tips for Research Chemicals: Safety Comes First.

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

Sources

- 1. (R)-(-)-2-Methoxy-2-phenylethanol 98 17628-72-7 [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. chemscene.com [chemscene.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. 2-Methoxy-2-phenylethanol | CAS#:2979-22-8 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. PPE and Safety for Chemical Handling [acsmaterial.com]

- 9. nj.gov [nj.gov]

- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 11. hsa.ie [hsa.ie]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. nottingham.ac.uk [nottingham.ac.uk]

- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 15. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 18. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

Synthesis of (R)-(-)-2-Methoxy-2-phenylethanol: A Guide to a Valuable Chiral Precursor

Introduction: The Significance of Chiral Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a critical aspect of creating safer and more effective therapeutics. (R)-(-)-2-Methoxy-2-phenylethanol stands out as a valuable chiral building block, serving as a precursor in the synthesis of a variety of biologically active molecules, including potent opioid receptor agonists and β2-adrenoceptor agonists.[1][2] Its stereochemically defined structure allows for the precise construction of complex chiral molecules, making its efficient and stereoselective synthesis a key focus for medicinal and process chemists.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely employed methods for the synthesis of enantiomerically pure (R)-(-)-2-Methoxy-2-phenylethanol: Asymmetric Reduction of a Prochiral Ketone and Enzymatic Kinetic Resolution of a Racemic Alcohol. Each method is presented with a comprehensive, step-by-step protocol, mechanistic insights, and practical considerations to ensure successful and reliable synthesis.

Method 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reaction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols. This reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the stereoselective delivery of a hydride to the carbonyl group.

Expertise & Experience: The Rationale Behind the CBS Reduction

The predictability and high enantioselectivity of the CBS reduction stem from the formation of a rigid, sterically defined transition state. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a way that one face is sterically shielded by the catalyst's chiral scaffold, forcing the hydride to attack from the less hindered face. For the synthesis of (R)-(-)-2-Methoxy-2-phenylethanol from 2-methoxyacetophenone, the use of an (R)-CBS catalyst directs the hydride to the Re-face of the ketone, yielding the desired (R)-alcohol with high enantiomeric excess.

Experimental Workflow: Asymmetric Reduction

Caption: Workflow for the synthesis of (R)-(-)-2-Methoxy-2-phenylethanol via asymmetric reduction.

Protocol 1A: Synthesis of 2-Methoxyacetophenone (Prochiral Ketone Precursor)

This protocol outlines a two-step synthesis of the prochiral ketone precursor, 2-methoxyacetophenone, starting from styrene oxide.

Materials:

-

Styrene oxide

-

Bismuth(III) triflate (Bi(OTf)₃) or other suitable Lewis acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

Isomerization of Styrene Oxide: To a solution of styrene oxide (1.0 eq) in dichloromethane (DCM), add a catalytic amount of bismuth(III) triflate (e.g., 1-5 mol%). Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-phenylacetaldehyde.

-

Methylation to 2-Methoxyacetophenone: Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood. To a solution of the crude 2-phenylacetaldehyde in acetone, add potassium carbonate (1.5 eq) and dimethyl sulfate (1.2 eq). Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC). Cool the reaction mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 2-methoxyacetophenone.

Protocol 1B: Asymmetric Reduction to (R)-(-)-2-Methoxy-2-phenylethanol

Materials:

-

2-Methoxyacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃•SMe₂) (2 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to a flame-dried round-bottom flask containing anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Borane: Slowly add borane-dimethyl sulfide complex solution (0.6 eq) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active catalyst complex.

-

Substrate Addition: In a separate flask, dissolve 2-methoxyacetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed catalyst-borane complex at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-(-)-2-Methoxy-2-phenylethanol as a clear liquid.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. This technique leverages the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. For the resolution of racemic 2-methoxy-2-phenylethanol, lipases are particularly effective, with Candida antarctica lipase B (CALB) being a prominent choice.

Expertise & Experience: The Elegance of Biocatalysis

The high enantioselectivity of lipases in organic solvents is a well-established phenomenon. The enzyme's active site possesses a chiral environment that preferentially binds one enantiomer of the substrate. In the case of the acylation of racemic 2-methoxy-2-phenylethanol with an acyl donor like vinyl acetate, CALB selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. This process follows a "ping-pong bi-bi" mechanism, where the enzyme's active site serine residue first attacks the acyl donor to form an acyl-enzyme intermediate, which then transfers the acyl group to the alcohol. The beauty of this method lies in its mild reaction conditions and high selectivity, often yielding products with excellent enantiomeric purity.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for the synthesis of (R)-(-)-2-Methoxy-2-phenylethanol via enzymatic kinetic resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic 2-methoxy-2-phenylethanol

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Molecular sieves (4 Å)

Procedure:

-

Reaction Setup: To a flask containing racemic 2-methoxy-2-phenylethanol (1.0 eq) and anhydrous organic solvent, add immobilized CALB (typically 10-50% by weight of the substrate) and activated molecular sieves.

-

Acyl Donor Addition: Add vinyl acetate (0.5-0.6 eq) to the mixture. The use of a slight excess of the alcohol ensures that the acylation stops at approximately 50% conversion, maximizing the enantiomeric excess of the remaining alcohol.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column.

-

Enzyme Removal: Once the desired conversion (around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of (R)-(-)-2-methoxy-2-phenylethanol and (S)-2-acetoxy-1-methoxy-1-phenylethane can be separated by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview

| Parameter | Asymmetric Reduction (CBS) | Enzymatic Kinetic Resolution (CALB) |

| Starting Material | Prochiral Ketone (2-Methoxyacetophenone) | Racemic Alcohol (2-Methoxy-2-phenylethanol) |

| Key Reagent | (R)-2-Methyl-CBS-oxazaborolidine, BH₃•SMe₂ | Immobilized Candida antarctica Lipase B |

| Typical Yield | >90% (of the desired enantiomer) | <50% (theoretical maximum for the desired enantiomer) |

| Enantiomeric Excess (e.e.) | Typically >95% | Typically >99% |

| Reaction Conditions | Anhydrous, inert atmosphere, low temperature (0 °C) | Mild temperature (30-40 °C), ambient atmosphere |

| Work-up | Aqueous work-up and extraction | Filtration and chromatography |

| Atom Economy | Higher | Lower (due to the formation of the acylated by-product) |

Trustworthiness: Ensuring a Self-Validating System

To ensure the reliability and reproducibility of these protocols, the following validation steps are crucial:

-

Reaction Monitoring: Consistent monitoring of the reaction progress by TLC, GC, or HPLC is essential to determine the reaction endpoint and avoid the formation of by-products.

-

Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Enantiomeric Purity Determination: The enantiomeric excess of the final product must be determined using a validated chiral analytical method, such as chiral GC or HPLC.

Characterization Data for (R)-(-)-2-Methoxy-2-phenylethanol

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Optical Rotation | [α]²⁰/D -133° (c=1 in acetone)[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H), 4.25 (dd, J=7.6, 4.4 Hz, 1H), 3.65 (dd, J=11.2, 4.4 Hz, 1H), 3.55 (dd, J=11.2, 7.6 Hz, 1H), 3.27 (s, 3H), 2.85 (s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.4, 128.8, 128.4, 127.2, 84.3, 67.3, 55.7[3] |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Borane-dimethyl sulfide complex: This reagent is flammable and corrosive. It reacts with water to release flammable hydrogen gas. Handle under an inert atmosphere.

-

(R)-2-Methyl-CBS-oxazaborolidine solution in toluene: Toluene is a flammable and toxic solvent. The CBS reagent itself should be handled with care.[4][5][6][7][8]

-

Sodium borohydride (if used as an alternative reducing agent): Reacts with water and acids to produce flammable hydrogen gas. It is toxic if swallowed and causes skin and eye irritation.[5]

-

Dimethyl sulfate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution using appropriate engineering controls and PPE.

References

- Google Patents. CN104529728A - Synthesis method of phenylacetaldehyde.

-

PubMed Central (PMC). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

-

The Pherobase. Synthesis - 2-phenylacetaldehyde. [Link]

-

ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Wikipedia. Phenylacetaldehyde. [Link]

-

K. M. Pharma Solution Private Limited. MSDS - (R)-(+)-2-Methyl-CBS-oxazaborolidine. [Link]

-

LookChem. 2-methoxy-2-phenylethanol. [Link]

- Google Patents. CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.

-

The Royal Society of Chemistry. Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. [Link]

-

PubMed. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. [Link]

-

PubMed Central (PMC). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]

-

ResearchGate. a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and.... [Link]

-

MDPI. Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. [Link]

Sources

- 1. (R)-(−)-2-Methoxy-2-phenylethanol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. kmpharma.in [kmpharma.in]

Application Notes and Protocols: Enantiomeric Excess Determination Using (R)-(-)-2-Methoxy-2-phenylethanol as a Chiral Derivatizing Agent

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the rigorous characterization and control of the enantiomeric composition of chiral drug substances. The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical step throughout the synthetic and manufacturing process.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be ingeniously adapted for the determination of enantiomeric excess through the use of chiral derivatizing agents (CDAs). These enantiomerically pure reagents react with a racemic or scalemic mixture of a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in a chiral environment, diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original analyte can be accurately quantified.

This application note provides a detailed guide to the use of (R)-(-)-2-Methoxy-2-phenylethanol as a precursor to a versatile chiral derivatizing agent for the determination of enantiomeric excess in chiral alcohols and amines. We will delve into the underlying principles, provide step-by-step protocols for the synthesis of the active derivatizing agent and its subsequent reaction with analytes, and offer guidance on the analysis and interpretation of the resulting NMR data.

Principle of the Method: From Enantiomers to Distinguishable Diastereomers

The hydroxyl group of (R)-(-)-2-Methoxy-2-phenylethanol itself is not directly reactive for derivatization under standard conditions. To be employed as a chiral derivatizing agent, it is first oxidized to its corresponding carboxylic acid, (R)-2-methoxy-2-phenylacetic acid. This chiral carboxylic acid can then be readily coupled with chiral alcohols and amines to form diastereomeric esters and amides, respectively.

The key to the success of this method lies in the distinct magnetic environments experienced by the nuclei of the two resulting diastereomers. The phenyl group and the methoxy group of the chiral derivatizing agent create an anisotropic magnetic field. Due to the different spatial arrangements of the substituents on the chiral center of the analyte relative to the derivatizing agent in the two diastereomers, certain protons in the analyte will experience different degrees of shielding or deshielding. This results in separate, quantifiable signals in the ¹H NMR spectrum for each diastereomer.

PART 1: Synthesis of the Chiral Derivatizing Agent - (R)-2-Methoxy-2-phenylacetic acid

(R)-(-)-2-Methoxy-2-phenylethanol serves as the precursor for the active chiral derivatizing agent. The primary alcohol functionality is oxidized to a carboxylic acid to enable coupling with chiral alcohols and amines. A common and effective method for this transformation is a two-step process involving a cyanide displacement followed by hydrolysis.

Protocol 1: Synthesis of (R)-2-Methoxy-2-phenylacetic acid

Materials:

-

(R)-(-)-2-Methoxy-2-phenylethanol

-

Thionyl chloride (SOCl₂)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

Procedure:

-

Chlorination: In a round-bottom flask under an inert atmosphere, dissolve (R)-(-)-2-Methoxy-2-phenylethanol (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up (Chlorination): Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (R)-1-chloro-2-methoxy-2-phenylethane. This intermediate can often be used in the next step without further purification.

-

Cyanation: Dissolve the crude (R)-1-chloro-2-methoxy-2-phenylethane in DMSO. Add sodium cyanide (1.5 eq) and heat the mixture to 80-90 °C. Stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up (Cyanation): Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (R)-2-methoxy-2-phenylacetonitrile.

-

Hydrolysis: In a round-bottom flask, add the crude nitrile and a 50% aqueous solution of sulfuric acid. Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 2-4 hours. The reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

Work-up and Purification (Hydrolysis): Cool the reaction mixture and extract with toluene (3x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude (R)-2-methoxy-2-phenylacetic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

PART 2: Derivatization of Chiral Alcohols and Amines

With the chiral carboxylic acid in hand, the derivatization of chiral alcohols and amines can be achieved through standard coupling reactions. The following protocols detail the formation of diastereomeric esters and amides.

Protocol 2: Derivatization of Chiral Alcohols via Esterification

This protocol is adapted from a general esterification procedure using EDC and DMAP as coupling agents.[1]

Materials:

-

Chiral alcohol analyte

-

(R)-2-Methoxy-2-phenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the chiral alcohol (1.0 eq) in anhydrous DCM, add (R)-2-Methoxy-2-phenylacetic acid (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude diastereomeric esters can be purified by flash column chromatography on silica gel if necessary, though for NMR analysis of the crude reaction mixture is often sufficient.

Protocol 3: Derivatization of Chiral Amines via Amidation

This protocol utilizes a similar coupling strategy to form a stable amide linkage.[2]

Materials:

-

Chiral amine analyte

-

(R)-2-Methoxy-2-phenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-2-Methoxy-2-phenylacetic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add the chiral amine (1.0 eq) and DIPEA (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude diastereomeric amides can be purified by flash column chromatography on silica gel if necessary.

PART 3: Data Analysis and Interpretation

The final and most critical step is the analysis of the ¹H NMR spectrum of the diastereomeric mixture.

Key Steps in NMR Data Analysis:

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the derivatized sample in a suitable deuterated solvent (e.g., CDCl₃). Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

-

Signal Identification: Identify the signals corresponding to the protons of the analyte in the two diastereomers. Protons closest to the newly formed stereocenter are most likely to exhibit the largest chemical shift difference (Δδ). The methoxy protons of the derivatizing agent can also show resolved signals.

-

Integration: Carefully integrate the well-resolved signals corresponding to each diastereomer. It is crucial to select signals that are baseline-resolved to ensure accurate integration.

-

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the integral values of the two diastereomeric signals using the following formula:

ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Where Integral₁ and Integral₂ are the integration values for the two diastereomers.

Example Data:

The following table provides an example of the ¹H NMR chemical shift data for the diastereomeric esters formed from the reaction of racemic 2-methoxy-2-phenylethanol with an enantiopure chiral acid (in this case, the roles of analyte and derivatizing agent are reversed, but the principle remains the same).

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |

| OCH₃ | 3.40 | 3.43 | 0.03 |

| CH₂ | 4.01, 4.09, 4.29 | 3.99, 4.11, 4.20 | ~0.02-0.09 |

Data adapted from a supplementary information file from the Royal Society of Chemistry.

The non-equivalence of the methoxy and methylene proton signals demonstrates the ability of the chiral moiety to induce distinct chemical shifts in the diastereomeric products. Similar, and often larger, chemical shift differences can be expected when (R)-2-methoxy-2-phenylacetic acid is used to derivatize other chiral alcohols and amines.

Trustworthiness and Self-Validation

The reliability of this method hinges on several key factors:

-

Purity of the Chiral Derivatizing Agent: The (R)-2-Methoxy-2-phenylacetic acid must be of high enantiomeric purity (>99% ee). Any enantiomeric impurity in the CDA will lead to the formation of the other set of diastereomers, resulting in an inaccurate determination of the analyte's ee.

-

Quantitative Reaction: The derivatization reaction should proceed to completion to ensure that the ratio of diastereomers in the final mixture accurately reflects the initial ratio of enantiomers in the analyte.

-

No Kinetic Resolution: The rate of reaction of the CDA with both enantiomers of the analyte should be identical. Any significant difference in reaction rates (kinetic resolution) will lead to a diastereomeric ratio that does not reflect the true enantiomeric ratio. Running the reaction to completion helps to mitigate this potential issue.

To validate the method for a specific analyte, it is recommended to first derivatize a racemic sample of the analyte to confirm signal separation and then to analyze a sample of known enantiomeric excess, if available.

Conclusion

The use of (R)-(-)-2-Methoxy-2-phenylethanol, after conversion to its corresponding carboxylic acid, provides a valuable and versatile tool for the determination of enantiomeric excess in chiral alcohols and amines by ¹H NMR spectroscopy. The straightforward derivatization procedures and the clear differentiation of diastereomeric signals in the NMR spectrum make this a robust and reliable method for quality control and research applications in the pharmaceutical and chemical industries. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can confidently and accurately assess the enantiomeric purity of their chiral compounds.

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

-

Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986). On the use of the O-methylmandelate ester for determination of absolute configuration of secondary alcohols. The Journal of Organic Chemistry, 51(12), 2370–2374. [Link]

-

Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

- Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Application Notes and Protocols for Chiral Derivatization with (R)-(-)-2-Methoxy-2-phenylethanol for NMR Analysis

Introduction: Navigating the World of Chirality with NMR Spectroscopy

In the realms of pharmaceutical development, natural product synthesis, and materials science, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, physical properties, and overall function. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological effects, making their differentiation and quantification a critical task. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, is inherently insensitive to chirality under standard achiral conditions. To overcome this limitation, chemists employ chiral derivatizing agents (CDAs), which convert a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having distinct physical properties, produce separable signals in the NMR spectrum, allowing for the determination of enantiomeric excess (e.e.) and, with appropriate analysis, the assignment of absolute configuration.[1]

This application note provides a comprehensive guide to the use of (R)-(-)-2-Methoxy-2-phenylethanol as a chiral derivatizing agent for the NMR analysis of chiral carboxylic acids and amines. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the interpretation of the resulting NMR data.

The Principle of Diastereomeric Resolution by NMR

The core principle of this method lies in the conversion of an enantiomeric pair of molecules (e.g., (R)- and (S)-ibuprofen) into a pair of diastereomers through reaction with a single enantiomer of a chiral derivatizing agent, in this case, (R)-(-)-2-Methoxy-2-phenylethanol.

-

(R)-Analyte + (R)-CDA → (R,R)-Diastereomer

-

(S)-Analyte + (R)-CDA → (S,R)-Diastereomer

These newly formed diastereomers possess different spatial arrangements and, consequently, distinct chemical and physical properties. In the context of NMR spectroscopy, the protons in the vicinity of the newly formed stereocenters will experience different magnetic environments. This is primarily due to the anisotropic effect of the phenyl ring on the chiral derivatizing agent.[1] The phenyl ring generates a cone of magnetic shielding and deshielding. Depending on the absolute configuration of the analyte, different parts of its structure will be oriented in either the shielding or deshielding region of the phenyl ring's magnetic field in the most stable conformation of the diastereomer.[1] This results in different chemical shifts (δ) for corresponding protons in the two diastereomers, allowing for their distinct signals to be resolved and integrated in the ¹H NMR spectrum.

Advantages of (R)-(-)-2-Methoxy-2-phenylethanol as a Chiral Derivatizing Agent

While Mosher's acid (MTPA) is a widely recognized CDA, (R)-(-)-2-Methoxy-2-phenylethanol offers several potential advantages:

-

Structural Simplicity: Its structure is less complex than many other CDAs, which can simplify the resulting NMR spectra.

-

Distinct Reporter Signals: The methoxy (-OCH₃) and benzylic (CH) protons of the CDA provide clear, often singlet or doublet, signals that can be used as internal references.

-

Favorable Conformational Bias: Similar to related compounds like mandelate esters, the derivatives are expected to adopt a preferred conformation, which is crucial for the reliable prediction of chemical shift differences and the assignment of absolute configuration.[1]

Experimental Protocols

The following protocols are provided for the derivatization of chiral carboxylic acids and chiral primary/secondary amines with (R)-(-)-2-Methoxy-2-phenylethanol. These procedures are based on well-established esterification and amidation methodologies.[2][3]

Protocol 1: Derivatization of Chiral Carboxylic Acids

This protocol details the esterification of a chiral carboxylic acid with (R)-(-)-2-Methoxy-2-phenylethanol using a carbodiimide coupling agent and a catalyst.

Materials:

-

Chiral carboxylic acid (e.g., (±)-Ibuprofen)

-

(R)-(-)-2-Methoxy-2-phenylethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Chloroform-d (CDCl₃) for in-situ reaction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the chiral carboxylic acid (1.0 equiv., e.g., 20.6 mg of ibuprofen) and (R)-(-)-2-Methoxy-2-phenylethanol (1.1 equiv., e.g., 16.7 mg) in anhydrous DCM (2 mL).

-

Addition of Catalyst and Coupling Agent: Add DMAP (0.1 equiv., e.g., 1.2 mg) to the solution. In a separate container, dissolve DCC (1.2 equiv., e.g., 24.7 mg) or EDC (1.2 equiv.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification (if necessary): The crude diastereomeric esters can often be analyzed directly by NMR. If purification is required, flash column chromatography on silica gel is typically effective.

-

NMR Analysis: Dissolve the purified product or the crude residue in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum.

Workflow for Derivatization of a Chiral Carboxylic Acid

Caption: Workflow for the derivatization of a chiral carboxylic acid.

Protocol 2: Derivatization of Chiral Amines

This protocol outlines the amidation of a chiral primary or secondary amine with a pre-activated carboxylic acid derived from (R)-(-)-2-Methoxy-2-phenylethanol, which is not commercially available as a carboxylic acid itself. Therefore, a two-step process is more practical, where a suitable chiral acid is first derivatized with the chiral amine. For the purpose of this guide, we will adapt a more direct approach using a related, commercially available chiral acid, (R)-(-)-O-Acetyl-mandelic acid, as a proxy to illustrate the general procedure for amine derivatization.

Materials:

-

Chiral primary or secondary amine (e.g., (±)-1-phenylethylamine)

-

(R)-(-)-O-Acetyl-mandelic acid (as a representative chiral acid)

-

EDC or DCC

-

DMAP or Hydroxybenzotriazole (HOBt)

-

Anhydrous DCM or DMF

-

Anhydrous MgSO₄ or Na₂SO₄

-

Saturated aqueous NaHCO₃ solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve the chiral amine (1.0 equiv.) and the chiral carboxylic acid (1.05 equiv.) in anhydrous DCM.

-

Coupling Agent and Catalyst: Add HOBt (1.1 equiv.) and then EDC (1.2 equiv.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography if necessary.

-

NMR Analysis: Prepare a sample in a suitable deuterated solvent and acquire the ¹H NMR spectrum.

NMR Data Analysis: From Spectrum to Stereochemistry

Determining Enantiomeric Excess (e.e.)

-

Identify Diastereomeric Signals: In the ¹H NMR spectrum of the derivatized product, locate a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons close to the stereocenter of the analyte are most likely to show the largest chemical shift difference (Δδ).

-

Integration: Carefully integrate the areas of these two signals. Let the integrals be A₁ and A₂.

-

Calculation: The enantiomeric excess is calculated using the following formula:

e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Assigning Absolute Configuration: A Model-Based Approach

The assignment of absolute configuration relies on a conformational model that predicts which protons of the analyte will be shielded or deshielded by the phenyl group of the (R)-(-)-2-Methoxy-2-phenylethanol derivative. This model is analogous to the well-established Mosher's model for MTPA esters.[1][4]

For an ester formed between a chiral carboxylic acid and (R)-(-)-2-Methoxy-2-phenylethanol, the most stable conformation is predicted to have the carbonyl group of the acid and the C-O bond of the alcohol in a syn-periplanar arrangement to minimize steric interactions. The phenyl group of the CDA will then create a shielding cone.

Proposed Conformational Model:

-

Conformation: The diastereomeric ester is drawn in its most stable, extended conformation.

-

Shielding Zone: The phenyl group of the (R)-(-)-2-Methoxy-2-phenylethanol moiety will shield the substituents of the chiral acid that lie above it in this conformation.

-

Δδ Calculation: The chemical shift difference, Δδ = δ(S-ester) - δ(R-ester), is calculated for various protons of the original chiral acid.

-

Assignment:

-

Protons with a positive Δδ are located on one side of the molecule.

-

Protons with a negative Δδ are on the other side.

-

By mapping the signs of the Δδ values onto the structure of the chiral acid, its absolute configuration can be determined.

Chemical Reaction and Diastereomer Formation

Caption: Formation of diastereomers from a racemic analyte and a chiral derivatizing agent.

Data Presentation: A Quantitative Look at Chemical Shift Differences

The magnitude of the chemical shift difference (Δδ) is a key indicator of the effectiveness of a chiral derivatizing agent. Below is a table of expected Δδ values for protons in a hypothetical chiral carboxylic acid, 2-phenylpropanoic acid, when derivatized with (R)-(-)-2-Methoxy-2-phenylethanol. These values are based on principles established for similar CDAs.

| Proton of Analyte (2-phenylpropanoic acid) | Expected δ in (R,R)-ester (ppm) | Expected δ in (S,R)-ester (ppm) | Expected Δδ (δS - δR) (ppm) |

| α-CH | ~4.5 | ~4.4 | ~ -0.1 |

| α-CH₃ | ~1.5 | ~1.6 | ~ +0.1 |

| Phenyl H (ortho) | ~7.3 | ~7.2 | ~ -0.1 |

| Phenyl H (meta/para) | ~7.2 | ~7.2 | ~ 0.0 |

Note: The sign and magnitude of Δδ are highly dependent on the specific conformation and the nature of the analyte. The values presented are illustrative.

Conclusion: A Valuable Tool for Chiral Analysis

(R)-(-)-2-Methoxy-2-phenylethanol is a promising and effective chiral derivatizing agent for the determination of enantiomeric excess and the assignment of absolute configuration of chiral carboxylic acids and amines by ¹H NMR spectroscopy. The straightforward derivatization procedures, coupled with a predictable conformational model for data interpretation, make it a valuable addition to the toolkit of synthetic and analytical chemists. By following the protocols and analytical guidelines presented in this application note, researchers can confidently and accurately characterize their chiral molecules, a critical step in the development of new pharmaceuticals and advanced materials.

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate and O-methylmandelate esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

-

Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]

-

Smith, D. H., et al. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 88(3), 334-337. [Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]

-

Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 6(5), 365-369. [Link]

-

Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: (R)-(-)-2-Methoxy-2-phenylethanol in Asymmetric Synthesis

Introduction: The Strategic Value of (R)-(-)-2-Methoxy-2-phenylethanol

(R)-(-)-2-Methoxy-2-phenylethanol is a chiral alcohol that has emerged as a versatile and effective tool in the field of asymmetric synthesis. Its utility stems from a combination of structural features: a primary alcohol for straightforward attachment to substrates, a stereogenic center bearing a methoxy and a phenyl group, and the conformational rigidity imparted by the phenyl ring. These characteristics allow it to serve as a reliable chiral auxiliary, a precursor to chiral ligands, or a foundational chiral building block.

In its role as a chiral auxiliary, (R)-(-)-2-Methoxy-2-phenylethanol is temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent bond-forming reaction. The steric bulk of the phenyl group and the electronic influence of the methoxy group create a highly biased chiral environment, effectively shielding one face of the reactive intermediate and forcing an incoming reagent to approach from the less hindered direction. This guidance is fundamental to achieving high levels of diastereoselectivity.

This document provides an in-depth guide to the practical application of (R)-(-)-2-Methoxy-2-phenylethanol, focusing on its role as a chiral auxiliary in the asymmetric synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant therapeutic importance, particularly as calcium channel blockers.[1]

Core Application: Asymmetric Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a classic multi-component reaction for preparing 1,4-dihydropyridines. In its asymmetric variant, a chiral auxiliary can be employed to control the stereochemistry at the newly formed C4 position of the dihydropyridine ring. (R)-(-)-2-Methoxy-2-phenylethanol has proven highly effective in this role, particularly in the synthesis of the calcium channel blocker Felodipine.

The overall strategy involves three main stages:

-

Attachment of the Auxiliary: The chiral alcohol is reacted with a β-ketoester to form a chiral β-aminoacrylate (a chiral enamine). This step covalently links the chiral controller to one of the key reactants.

-

Diastereoselective Cyclocondensation: The chiral enamine is then reacted with an aldehyde and another β-ketoester in a Hantzsch cyclocondensation reaction. The chiral auxiliary directs the formation of one diastereomer of the 1,4-DHP product over the other.

-

Auxiliary Cleavage and Final Product Formation: The chiral auxiliary is removed from the 1,4-DHP, and the resulting functional group (typically a carboxylic acid) is converted to the desired ester to yield the final enantiomerically enriched product.

Below is a detailed breakdown of the experimental protocols and the scientific rationale for each step, based on established literature procedures.

Logical Workflow for Asymmetric Hantzsch Synthesis

Caption: Workflow for the asymmetric synthesis of Felodipine using (R)-(-)-2-Methoxy-2-phenylethanol.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary - Synthesis of the Chiral Enamine

This protocol describes the formation of the key chiral intermediate, ethyl (E)-3-[((R)-2-methoxy-2-phenylethyl)amino]crotonate.

Causality and Experimental Rationale: The reaction is a condensation between the primary alcohol of the auxiliary and the ketone of ethyl acetoacetate to form an enamine. The use of a Dean-Stark apparatus is critical. By continuously removing the water formed during the reaction, the equilibrium is driven towards the product, ensuring a high yield. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Charging Reagents: To the flask, add (R)-(-)-2-Methoxy-2-phenylethanol (1.0 eq), ethyl acetoacetate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).

-

Solvent Addition: Add toluene as the solvent (sufficient to fill the flask and the Dean-Stark trap).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the toluene returning to the flask. Continue reflux until no more water is collected (typically 4-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often of sufficient purity for the next step. If required, it can be purified by flash chromatography on silica gel.

Protocol 2: Diastereoselective Hantzsch Cyclocondensation

This step constitutes the key bond-forming and stereochemistry-defining transformation.

Causality and Experimental Rationale: This is a modified Hantzsch reaction. The chiral enamine, prepared in Protocol 1, reacts with an arylidene-β-ketoester (in this case, methyl 2-(2,3-dichlorobenzylidene)acetoacetate). The pre-installed chiral auxiliary on the enamine sterically directs the cyclization, leading to the preferential formation of one of the two possible diastereomers of the 1,4-dihydropyridine. The phenyl group of the auxiliary is believed to block one face of the molecule during the crucial C-C bond formation and cyclization steps, leading to the observed diastereoselectivity. Isopropanol is a suitable polar protic solvent for this condensation.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve the chiral enamine from Protocol 1 (1.0 eq) and methyl 2-(2,3-dichlorobenzylidene)acetoacetate (1.0 eq) in isopropanol.

-

Reaction: Heat the solution to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation:

-

Upon completion, cool the reaction mixture. The product may crystallize out of the solution.

-

If crystallization occurs, collect the solid by filtration.

-

If not, concentrate the solvent under reduced pressure to obtain the crude product mixture of diastereomers.

-

-

Diastereomer Separation: The diastereomers are separated using flash column chromatography on silica gel. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product before purification.

Quantitative Data Summary The diastereoselectivity of this reaction is a critical parameter. The table below summarizes typical results for the synthesis of Felodipine precursors.

| Entry | Aldehyde Component | Chiral Auxiliary | Solvent | Diastereomeric Ratio (R,R) : (R,S) |

| 1 | 2,3-Dichlorobenzaldehyde derived Knoevenagel adduct | (R)-(-)-2-Methoxy-2-phenylethanol | Isopropanol | ~4:1 |

Data is representative of typical outcomes for this class of reaction.

Protocol 3: Auxiliary Cleavage and Final Product Synthesis

The final stage involves removing the chiral auxiliary and converting the intermediate into the target molecule.

Causality and Experimental Rationale: The auxiliary is attached via an enamine linkage which, within the final 1,4-DHP structure, is part of a vinylogous urethane. This linkage is not readily cleaved directly. A common and effective strategy is to first hydrolyze the adjacent ester group (the one derived from ethyl acetoacetate) to a carboxylic acid. This is typically achieved under basic conditions (e.g., with KOH). The presence of the free carboxylic acid facilitates subsequent transformations. In the synthesis of Felodipine, this acid is then re-esterified to install the final ethyl ester group. This multi-step cleavage and derivatization process is often more efficient than attempting a direct, forceful removal of the auxiliary.

Step-by-Step Methodology:

-

Hydrolysis of the Ester:

-

Dissolve the purified (R,R)-diastereomer from Protocol 2 in a mixture of ethanol and water.

-

Add potassium hydroxide (KOH, ~2.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction, acidify with dilute HCl to pH ~3-4, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer (MgSO₄), filter, and evaporate the solvent to yield the intermediate carboxylic acid.

-

-

Esterification to Final Product ((S)-(+)-Felodipine):

-

Dissolve the carboxylic acid intermediate in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, ~1.5 eq) and ethyl iodide (EtI, ~1.2 eq).

-

Heat the mixture at 60-70 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Final Purification: Purify the final product by recrystallization or flash chromatography to obtain enantiomerically pure (S)-(+)-Felodipine.

Conclusion

(R)-(-)-2-Methoxy-2-phenylethanol serves as a highly effective and practical chiral auxiliary for directing stereochemistry in complex organic transformations. Its successful application in the asymmetric Hantzsch synthesis of 1,4-dihydropyridines demonstrates its value in pharmaceutical development and highlights a robust strategy for controlling chirality. The protocols outlined provide a clear, logical, and scientifically-grounded framework for researchers to implement this valuable synthetic tool in their own programs. The straightforward attachment, predictable stereochemical induction, and established cleavage procedures make it an attractive choice for asymmetric synthesis campaigns.

References

-

Monterde, M. I., et al. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry, 13(10), 1091-1096. [Link]

Sources

(R)-(-)-2-Methoxy-2-phenylethanol as a chiral solvating agent in NMR spectroscopy

Application Note & Protocol Guide

Topic: Evaluation of (R)-(-)-2-Methoxy-2-phenylethanol as a Potential Chiral Solvating Agent in NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Editor's Note: A comprehensive review of current scientific literature reveals that (R)-(-)-2-Methoxy-2-phenylethanol is well-documented as a chiral precursor in organic synthesis but is not an established Chiral Solvating Agent (CSA) for NMR spectroscopy. There are no published, peer-reviewed applications or protocols for its use in this specific context.

This document, therefore, deviates from a standard application note. Instead, it serves as a scientifically grounded guide for a researcher aiming to evaluate the potential of (R)-(-)-2-Methoxy-2-phenylethanol as a novel CSA. The principles and protocols described herein are synthesized from established methodologies for well-known CSAs, such as Pirkle's alcohol, and provide a rigorous framework for investigation.

Introduction: The Principle of Chiral Recognition by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but under standard conditions, it cannot distinguish between enantiomers.[1] Enantiomers in an achiral solvent have identical chemical shifts and coupling constants. To overcome this, chiral auxiliaries are employed to create a diastereomeric environment.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact non-covalently with a racemic analyte.[1][2] This transient interaction forms short-lived diastereomeric solvates. These diastereomeric complexes are no longer mirror images and, therefore, exhibit distinct NMR properties, leading to separate signals for each enantiomer of the analyte. The chemical shift difference between these signals is termed enantiomeric chemical shift nonequivalence (Δδ), and the relative integration of these peaks allows for the direct determination of enantiomeric excess (ee).[3]

The efficacy of a CSA relies on its ability to form distinct spatial arrangements with each enantiomer of the analyte through interactions like hydrogen bonding, dipole-dipole forces, or π-π stacking.[1]

Mechanistic Hypothesis: Why (R)-(-)-2-Methoxy-2-phenylethanol Could Work

While not established, the structure of (R)-(-)-2-Methoxy-2-phenylethanol suggests it possesses the necessary functionalities to potentially act as a CSA. Its mechanism can be hypothesized by analogy to proven chiral alcohols like Pirkle's alcohol.

-

Hydrogen Bonding Site: The primary alcohol (-CH₂OH) group can act as a hydrogen bond donor to analytes with acceptor sites, such as the nitrogen in amines or the carbonyl oxygen in carboxylic acids and esters.

-

Aromatic Ring: The phenyl group can participate in π-π stacking interactions, particularly with analytes that also contain aromatic rings.

-

Chiral Center: The stereocenter at the benzylic position, bearing a methoxy group, ensures that the formation of diastereomeric complexes with a racemic analyte will lead to different average magnetic environments for the analyte's protons.

The proposed interaction involves the formation of transient diastereomeric complexes, where the differential spatial arrangement of the analyte's enantiomers relative to the chiral environment of the solvating agent leads to the observable separation of NMR signals.

Research Protocol: Evaluating Enantiodiscrimination Capability

This protocol outlines the steps to screen (R)-(-)-2-Methoxy-2-phenylethanol for its ability to function as a CSA against a panel of common racemic analytes.

Materials and Equipment

| Component | Description/Specification |

| Potential CSA | High purity (R)-(-)-2-Methoxy-2-phenylethanol (ee > 99%) |

| Test Analytes | Racemic (±)-1-Phenylethylamine, (±)-Ibuprofen, (±)-1-Phenylethanol |

| NMR Solvent | Deuterated chloroform (CDCl₃) or Benzene-d₆, free from acidic/basic impurities |

| Equipment | NMR Spectrometer (≥400 MHz recommended), analytical balance, volumetric flasks, NMR tubes |

Experimental Workflow

The overall process involves preparing a series of NMR samples with varying CSA-to-analyte ratios to find the optimal conditions for signal separation.

Step-by-Step Sample Preparation and Analysis

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the racemic analyte (e.g., 20 mM in CDCl₃).

-

Prepare a stock solution of the (R)-(-)-2-Methoxy-2-phenylethanol CSA (e.g., 100 mM in CDCl₃).

2. NMR Sample Preparation:

-

Control Sample: In an NMR tube, place 500 µL of the analyte stock solution.

-

Test Sample (1:2 ratio): In an NMR tube, place 500 µL of the analyte stock solution and 200 µL of the CSA stock solution. This will yield a 2:1 molar ratio of CSA to analyte.

-

Test Sample (1:5 ratio): In an NMR tube, place 500 µL of the analyte stock solution and 500 µL of the CSA stock solution. This will yield a 5:1 molar ratio of CSA to analyte.

-

Rationale: Starting with an excess of the CSA is often necessary to shift the equilibrium toward the formation of the diastereomeric solvates.[4]

3. NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample at room temperature.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

-

Record the spectrum of the pure CSA as well to identify its signals and avoid overlap with analyte peaks.

4. Data Analysis and Interpretation:

-

Compare the spectrum of the control sample (analyte only) with the test samples (analyte + CSA).

-

Identify a well-resolved proton signal in the analyte (e.g., the methine proton adjacent to the chiral center) that is not obscured by CSA signals.

-

Look for Signal Splitting: The primary indicator of successful chiral recognition is the splitting of this singlet, doublet, or quartet into two distinct signals.

-

Calculate Chemical Shift Nonequivalence (Δδ): Measure the difference in chemical shift (in ppm) between the two separated signals. A larger Δδ indicates more effective discrimination.

-

Determine Enantiomeric Excess (ee): For a racemic sample, the integrals of the two separated signals should be equal. For an enantioenriched sample, the ee can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Expected Outcomes and Next Steps

-

Successful Outcome: A clear, baseline-resolved splitting of one or more analyte signals is observed upon addition of (R)-(-)-2-Methoxy-2-phenylethanol. The Δδ should be large enough for accurate integration.

-

Partial Success: Minor signal broadening or slight splitting is observed. This suggests a weak interaction. Further optimization (lower temperature, different solvent, higher CSA concentration) may be required.

-

No Effect: The analyte spectrum remains unchanged. This indicates that under the tested conditions, (R)-(-)-2-Methoxy-2-phenylethanol is not an effective CSA for that specific analyte.

If initial screening is successful, further validation would involve testing a wider range of analyte classes (e.g., sulfoxides, amides, esters) and using samples with known non-racemic ee values to confirm the linearity and accuracy of the method.

Conclusion

While (R)-(-)-2-Methoxy-2-phenylethanol is not a recognized Chiral Solvating Agent, its molecular structure holds theoretical potential. The protocols detailed in this guide provide a robust framework for any researcher wishing to perform the necessary validation. By systematically applying these established principles of NMR chiral recognition, the true utility of this compound as a potential CSA can be rigorously and scientifically determined.

References

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

-

NMR Chiral solvating agents. ResearchGate. Available at: [Link]

-